molecular formula C6H14N2O4S2 B12349196 4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate

4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate

Cat. No.: B12349196
M. Wt: 242.3 g/mol
InChI Key: UKTOGWWYFPJUKV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate is a heterocyclic compound with a unique structure that includes a thioxo group and a pyrimidinediylium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate typically involves the condensation of cyanothioacetamide with acetaldehyde and a suitable amine, such as 1-(prop-1-en-2-yl)-piperidine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate can be further processed to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate involves its interaction with specific molecular targets. For example, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction can disrupt the function of the protein, leading to potential antiviral effects. The compound’s unique structure allows it to engage in various molecular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-thioxo-(1H)-pyrimidinediylium sulphate stands out due to its unique combination of a thioxo group and a pyrimidinediylium core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its potential in scientific research and industrial applications.

Properties

Molecular Formula

C6H14N2O4S2

Molecular Weight

242.3 g/mol

IUPAC Name

4,6-dimethyl-1,3-diazinane-2-thione;sulfuric acid

InChI

InChI=1S/C6H12N2S.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h4-5H,3H2,1-2H3,(H2,7,8,9);(H2,1,2,3,4)

InChI Key

UKTOGWWYFPJUKV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=S)N1)C.OS(=O)(=O)O

Origin of Product

United States

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